methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. This particular compound features a unique structure with an allene group (propa-1,2-dien-1-yl) attached to the indole ring, making it an interesting subject for chemical research and applications.
Scientific Research Applications
Methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s unique structure makes it a subject of interest in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. The drug binds to the target and modulates its activity, leading to a therapeutic effect. For example, many anticancer drugs target proteins involved in cell division, thereby slowing the growth of cancer cells .
Mode of Action
This refers to how the drug interacts with its target. Some drugs inhibit the activity of their target (inhibitors), while others enhance it (activators). The mode of action is determined by the drug’s chemical structure and the nature of its target .
Biochemical Pathways
Drugs can affect various biochemical pathways. For instance, a drug might inhibit an enzyme, disrupting a metabolic pathway and reducing the production of a certain metabolite. The effects can be widespread, as these pathways often interact with each other .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. Factors such as the drug’s chemical properties, the route of administration, and the patient’s physiology can influence pharmacokinetics .
Result of Action
The result of the drug’s action is its therapeutic effect. This could be the relief of symptoms, the curing of a disease, or the slowing of disease progression. The result can also include side effects, which are unintended and potentially harmful effects .
Action Environment
The environment in which a drug acts can influence its efficacy and safety. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and its ability to bind to its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids . This method is highly regio- and stereoselective, providing the target product with moderate to excellent yields. Another method involves the radical allylation of aldehydes with allenes using photoredox cobalt and chromium dual catalysis . This approach yields homoallylic alcohols with exceptional diastereoselective control.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and photoredox catalysis are promising for large-scale synthesis due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the allene group or the indole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethen-1-imine: This compound shares the indole structure but differs in the attached functional groups.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with a similar structure but different functional groups and properties.
Uniqueness
Methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate is unique due to its allene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
InChI |
InChI=1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h4-9H,1H2,2H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGABVZDQHQPBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C=C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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